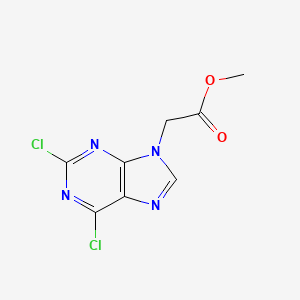

Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate

Description

Significance of Purine (B94841) Scaffolds in Bioactive Compound Design

The purine scaffold is a fundamental heterocyclic structure found in all living organisms, most notably as the core of the nucleic acid bases, adenine (B156593) and guanine. nih.govacs.org This inherent biological relevance makes the purine ring an "interesting scaffold" for the design of new bioactive compounds that can interact with a multitude of biological targets. mdpi.com Synthetic purine derivatives have been investigated for their potential in cancer treatment, with many compounds demonstrating potent cytotoxic effects. nih.govacs.org The versatility of the purine structure allows for substitutions that can be fine-tuned to modulate the pharmacological properties of the resulting molecules. nih.gov Researchers have successfully developed purine-based inhibitors for various enzymes, including Hsp90, a key protein in cancer cell proliferation. nih.gov The design of novel agents for potential cancer treatment often incorporates the purine scaffold as the key structural motif. nih.govacs.org

Overview of Dichloropurine Derivatives as Versatile Synthetic Precursors

Among the various purine derivatives, 2,6-dichloropurine (B15474) stands out as a crucial chemical intermediate. guidechem.compubcompare.ai It serves as a foundational building block for the synthesis of a wide range of purine-based compounds, including pharmaceuticals and agrochemicals. guidechem.com The two chlorine atoms on the purine ring are highly reactive and can be selectively substituted, making 2,6-dichloropurine a versatile precursor for creating more complex molecules. researchgate.net For instance, it is a key starting material for preparing various nucleoside analogues and other biologically active purines. guidechem.comresearchgate.net

The synthesis of 2,6-dichloropurine itself can be achieved through several methods, such as the chlorination of xanthine (B1682287) using reagents like phosphorus oxychloride. guidechem.comresearchgate.netchemicalbook.com Industrial-scale production processes have been developed to make this important intermediate readily available for further chemical elaboration. researchgate.netgoogle.com The differential reactivity of the chlorine atoms at the C2 and C6 positions allows for sequential and regioselective substitution reactions, providing a pathway to a diverse library of purine derivatives. researchgate.net

Rationale for Investigating Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate in Academic Research

The investigation into specific N-9 alkylated dichloropurines, such as this compound, is driven by the quest for new therapeutic agents with improved efficacy and selectivity. The alkylation of the purine ring, particularly at the N-9 position, is a common strategy in medicinal chemistry to create novel derivatives. ub.edunih.govresearchgate.net While the alkylation of purines can sometimes lead to a mixture of N-7 and N-9 isomers, methods have been developed to achieve regioselective N-9 alkylation. ub.edunih.govresearchgate.net

The introduction of a methyl acetate (B1210297) group at the N-9 position of the 2,6-dichloropurine core in this compound provides a unique combination of features. The dichloropurine moiety serves as a reactive platform for further functionalization, while the ester group introduces a potential point for interaction with biological targets or for modification to alter physicochemical properties like solubility. The structure is analogous to other substituted purines that have been synthesized and investigated for their biological activities. For example, a similar compound, Ethyl-2-(6-chloro-8-cyano-9H-purin-9-yl)acetate, has been synthesized and characterized. mdpi.com The academic interest in compounds like this compound lies in its potential as a scaffold for developing new drugs, potentially targeting pathways involved in cancer or viral infections, given the known activities of other purine derivatives. mdpi.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,6-dichloropurin-9-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4O2/c1-16-4(15)2-14-3-11-5-6(9)12-8(10)13-7(5)14/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFDDQDGJBCBOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC2=C1N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 2,6 Dichloro 9h Purin 9 Yl Acetate and Structural Analogues

Strategies for Regioselective N-9 Alkylation of the Purine (B94841) Nucleobase

The introduction of substituents at the N-9 position of the purine ring is a critical step in the synthesis of many biologically active compounds. Achieving high regioselectivity for the N-9 isomer over the N-7 isomer is a common challenge. Several reliable methods have been established to favor the thermodynamically more stable N-9 product.

Mitsunobu Reaction Protocols for N-9 Alkylation

The Mitsunobu reaction provides a powerful and versatile method for the N-alkylation of purines with a wide range of alcohols, typically proceeding with an inversion of stereochemistry at the alcohol carbon. wikipedia.org This reaction involves the activation of an alcohol with a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the purine.

While direct alkylation of 2,6-dichloropurine (B15474) with methyl 2-hydroxyacetate under Mitsunobu conditions to yield Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate has not been extensively detailed in the reviewed literature, the successful N-9 alkylation of 2-amino-6-chloropurine with various alcohols demonstrates the feasibility of this approach. clockss.org The reaction of 2-amino-6-chloropurine with alcohols in the presence of triphenylphosphine and diethyl azodicarboxylate in THF at room temperature yields the corresponding N-9 alkylated products as the major isomers. clockss.org It is anticipated that a similar protocol could be applied for the synthesis of the title compound.

A general procedure involves dissolving the purine, the alcohol, and triphenylphosphine in a suitable solvent like tetrahydrofuran (THF), followed by the slow addition of the azodicarboxylate at a reduced temperature. wikipedia.orgclockss.org The reaction is then typically stirred at room temperature for several hours. clockss.org The regioselectivity of the Mitsunobu reaction often favors the N-9 isomer due to its greater thermodynamic stability. clockss.org

Table 1: Examples of Mitsunobu Reaction for N-9 Alkylation of Purine Analogues clockss.org

| Purine Substrate | Alcohol | Product(s) | Yield (%) |

| 2-Amino-6-chloropurine | Benzyl alcohol | 9-Benzyl-2-amino-6-chloropurine | 75 |

| 2-Amino-6-chloropurine | Cyclopentanol | 9-Cyclopentyl-2-amino-6-chloropurine | 68 |

Alkylation under Basic Conditions

A more traditional and widely used method for N-alkylation of purines involves the reaction of the purine with an alkyl halide in the presence of a base. ub.edunih.gov The choice of base and solvent is crucial for achieving high regioselectivity and yield. Direct alkylation of 2,6-dichloropurine with methyl 2-bromoacetate in the presence of a suitable base represents a direct route to this compound.

Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). ub.edu Solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are frequently employed. The reaction of 2,6-dichloropurine with an alkylating agent under basic conditions often leads to a mixture of N-9 and N-7 isomers, with the N-9 isomer generally being the major product. ub.edunih.gov

For instance, the alkylation of 2,6-dichloropurine with methyl iodide in the presence of tetrabutylammonium hydroxide ((Bu)₄NOH) has been shown to be effective. ub.edu The low solubility of purine derivatives in many organic solvents can be a limiting factor, and the choice of a suitable solvent system is critical for reaction success. ub.edu

Table 2: Alkylation of 2,6-Dichloropurine under Basic Conditions ub.edu

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | N-9 Product Yield (%) | N-7 Product Yield (%) |

| Methyl Iodide | (Bu)₄NOH | MeCN | 60 | 0.5 | 71 | 11 |

| Benzyl Bromide | (Bu)₄NOH | MeCN | 50 | 0.5 | 75 | 15 |

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance regioselectivity in many chemical transformations, including the N-alkylation of purines. ub.edu Microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. ub.edu

The application of microwave heating to the alkylation of 2,6-dichloropurine under basic conditions has been shown to offer superior results. ub.edu For example, the methylation of 2,6-dichloropurine with methyl iodide and (Bu)₄NOH in acetonitrile under microwave irradiation at 60°C was completed in 30 minutes, affording a good yield of the N-9 methylated product. ub.edu This represents a significant improvement over classical heating methods. ub.edu This methodology is highly applicable to the synthesis of this compound using methyl 2-bromoacetate as the alkylating agent.

Table 3: Comparison of Conventional and Microwave-Assisted Alkylation of 2,6-Dichloropurine ub.edu

| Alkylating Agent | Heating Method | Temperature (°C) | Time | N-9 Product Yield (%) |

| Methyl Iodide | Conventional | 60 | 24 h | 45 |

| Methyl Iodide | Microwave | 60 | 30 min | 71 |

Functionalization and Diversification of the Purine Ring System

The chlorine atoms at the C-2 and C-6 positions of the purine ring in this compound are excellent leaving groups, enabling a wide range of functionalization reactions. This allows for the synthesis of a diverse library of purine derivatives with various substituents at these key positions.

Nucleophilic Aromatic Substitution at C-2 and C-6 Positions

Nucleophilic aromatic substitution (SₙAr) is a primary method for the derivatization of the 2,6-dichloropurine scaffold. The electron-withdrawing nature of the purine ring system facilitates nucleophilic attack at the carbon atoms bearing the chlorine substituents. Generally, the C-6 position is more reactive towards nucleophilic substitution than the C-2 position. researchgate.net This differential reactivity allows for selective functionalization.

A wide variety of nucleophiles can be employed, including amines, alkoxides, and thiolates, to introduce diverse functional groups at the C-6 and subsequently at the C-2 position. For example, the reaction of 2,6-dichloropurine with amines in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a high-boiling solvent such as n-butanol at elevated temperatures leads to the selective substitution of the C-6 chlorine. nih.gov Subsequent reaction with another nucleophile under more forcing conditions can then displace the C-2 chlorine.

The synthesis of 2,6-diamino-substituted purines from 2,6-dichloropurine exemplifies this selective reactivity, with the first substitution occurring at the C-6 position, followed by substitution at the C-2 position. researchgate.net

Table 4: Nucleophilic Aromatic Substitution on 2,6-Dichloropurine Analogues

| Purine Substrate | Nucleophile | Position of Substitution | Product |

| 2,6-Dichloropurine | Cyclohexylamine | C-6 | 2-Chloro-6-(cyclohexylamino)purine researchgate.net |

| 2-Chloro-6-(cyclohexylamino)purine | Aniline | C-2 | N²-Phenyl-N⁶-cyclohexyl-9H-purine-2,6-diamine researchgate.net |

| 7-(tert-Butyl)-2,6-dichloropurine | Sodium Azide | C-6 | 6-Azido-7-(tert-butyl)-2-chloropurine nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions for C-2 and C-6 Substitution

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in heterocyclic chemistry. nih.govnih.gov These reactions offer a powerful means to introduce aryl, heteroaryl, alkenyl, and alkynyl groups at the C-2 and C-6 positions of the purine ring.

Similar to nucleophilic aromatic substitution, the C-6 position of 9-substituted 2,6-dichloropurines is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-2 position. nih.gov This allows for the selective introduction of a substituent at C-6, followed by a second, different cross-coupling reaction at C-2.

For example, the Suzuki-Miyaura cross-coupling of 9-isopropyl-2,6-dichloropurine with one equivalent of an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like K₂CO₃, in a suitable solvent system, such as aqueous 1,2-dimethoxyethane (DME), results in the selective formation of the 6-aryl-2-chloro-9-isopropylpurine. nih.gov The remaining chlorine at the C-2 position can then be subjected to a second cross-coupling reaction with a different boronic acid to afford a 2,6-diaryl-9-isopropylpurine. nih.gov

Table 5: Regioselective Suzuki-Miyaura Cross-Coupling of a 2,6-Dichloropurine Analogue nih.gov

| Purine Substrate | Boronic Acid (1 eq.) | Catalyst | Base | Product | Yield (%) |

| 9-Isopropyl-2,6-dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Chloro-9-isopropyl-6-phenylpurine | 85 |

| 9-Isopropyl-2,6-dichloropurine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Chloro-9-isopropyl-6-(4-methoxyphenyl)purine | 92 |

Combinatorial Chemistry Approaches for Library Synthesis

Combinatorial chemistry is a powerful technique for rapidly synthesizing large and diverse collections of chemical compounds, known as libraries. nih.gov This approach has been widely applied to the synthesis of purine derivatives to explore their potential as therapeutic agents. electronicsandbooks.comnih.govnih.gov The generation of 2,6,9-trisubstituted purine libraries, in particular, has been a focus of interest for developing inhibitors of protein kinases. nih.gov

A common strategy in combinatorial purine synthesis is the use of a solid-phase approach. electronicsandbooks.comnih.govresearchgate.netnih.govwikipedia.org In this method, a purine scaffold, such as 2,6-dichloropurine, is attached to a solid support, like a resin. electronicsandbooks.comresearchgate.netnih.gov This allows for the sequential addition of various chemical building blocks at different positions of the purine ring. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away. wikipedia.org

The synthesis of a purine library often involves the following steps:

Attachment to a solid support: The purine core is linked to a resin, often at the N9 position.

Diversification at C6: The chlorine atom at the C6 position is displaced by a variety of nucleophiles, such as amines or anilines.

Diversification at C2: The chlorine atom at the C2 position is then substituted with another set of diverse building blocks.

Cleavage from the support: The final substituted purine analogues are cleaved from the resin to yield a library of compounds.

This parallel synthesis approach enables the creation of hundreds or thousands of distinct purine derivatives in a short amount of time, which can then be screened for biological activity. spirochem.com

| Step | Description | Key Feature |

|---|---|---|

| Immobilization | The purine scaffold is attached to a solid support. | Facilitates purification by simple filtration. |

| Diversification | Sequential reaction of the immobilized purine with various building blocks at different positions (e.g., C2 and C6). | Generates a large number of structurally diverse compounds. |

| Cleavage | The final products are released from the solid support. | Yields the purified library of purine analogues. |

Advanced Synthetic Routes and Reaction Optimization

Recent advancements in synthetic chemistry have led to more efficient and optimized methods for the preparation of "this compound" and its analogues. These methods often focus on improving reaction times, yields, and regioselectivity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. tandfonline.comrsc.orgnih.govacs.orgnih.gov In the context of purine chemistry, microwave irradiation has been shown to significantly reduce reaction times for the N-alkylation of purines. ub.edu For example, the synthesis of N9-alkylated purines can be achieved in minutes under microwave conditions, compared to several hours with conventional heating. ub.edu This technique often leads to higher yields and can improve the regioselectivity of the alkylation, favoring the desired N9 isomer over the N7 isomer. ub.edu

Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) offers several advantages for the preparation of purine derivatives, including simplified purification and the potential for automation. electronicsandbooks.comnih.govresearchgate.netnih.govwikipedia.orgfrontiersin.orgnih.gov In this approach, the purine core is attached to a solid support, and subsequent chemical transformations are carried out. electronicsandbooks.comresearchgate.netnih.gov The use of a solid support allows for the use of excess reagents to drive reactions to completion, with easy removal of unreacted materials by filtration. wikipedia.org This method is particularly well-suited for the construction of combinatorial libraries of purine analogues. electronicsandbooks.comnih.govnih.govacs.orgacs.org

Reaction Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. For the N-alkylation of 2,6-dichloropurine, several factors can influence the outcome of the reaction, including the choice of base, solvent, and temperature. researchgate.netnih.govnih.govacs.org The regioselectivity of the alkylation, leading to either the N7 or N9 isomer, is a key consideration. researchgate.netnih.govacs.org While direct alkylation often yields a mixture of isomers, specific conditions can be employed to favor the formation of the N9-substituted product. researchgate.net

One-Pot Synthesis

One-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer a more efficient and atom-economical approach. researchgate.netacs.orgresearchgate.netacs.org Several one-pot methods for the synthesis of polysubstituted purines have been developed, allowing for the rapid construction of complex purine scaffolds from simple starting materials. researchgate.netresearchgate.netacs.org

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Combinatorial Chemistry | Rapid generation of large and diverse libraries. | Often requires specialized equipment. |

| Microwave-Assisted Synthesis | Reduced reaction times, often higher yields. | May require specialized microwave reactors. |

| Solid-Phase Synthesis | Simplified purification, potential for automation. | Can have limitations in terms of reaction scale. |

| One-Pot Synthesis | Increased efficiency, reduced waste. | Can be challenging to optimize for complex syntheses. |

Structure Activity Relationship Sar and Rational Design of Methyl 2 2,6 Dichloro 9h Purin 9 Yl Acetate Analogues

Impact of Substituents at the N-9 Position of the Purine (B94841) Core

The introduction of an acetate (B1210297) group, specifically an ester moiety like in Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, at the N-9 position is a common strategy in purine chemistry. This functional group can influence solubility, cell permeability, and binding interactions. SAR studies on related purine analogues have demonstrated the importance of the N-9 side chain.

For instance, in a series of 6-thio-substituted purine analogues, the presence of an ethylcarboxymethyl group at the N-9 position was critical for their antimycobacterial activity. researchgate.net The length of the alkyl chain within the thio-substituent at C-6, in combination with the N-9 ester, fine-tuned the potency. This highlights a synergistic relationship between the substituents at different positions of the purine core. researchgate.net

Table 1: Antimycobacterial Activity of 9-(ethylcarboxymethyl)-6-(alkylthio)-9H-purine Analogues

| Compound | Alkyl Chain at C-6 | MIC (µg/mL) against Mtb H37Rv strain |

|---|---|---|

| 20 | decylthio | 1.56 |

| 21 | dodecylthio | 0.78 |

Data sourced from research on 6-thio-substituted purine analogues, demonstrating the impact of the C-6 alkyl chain length in compounds featuring an N-9 ethylcarboxymethyl group. researchgate.net

Furthermore, studies on other N-9 substituted purines show that N(9)-substitution generally enhances antimycobacterial activity. researchgate.net The derivatization of the N-9 position with alkyl chains of varying lengths and functionalities has been explored to probe the spatial and electronic requirements of target binding sites. nih.govresearchgate.net

The substituent at the N-9 position can exert significant conformational influence on the entire purine molecule. This includes affecting the orientation of substituents at other positions, which can be critical for biological activity. For example, in 6-(azolyl)purine derivatives, the conformation of the linked rings can shield the N-7 position from alkylating agents, leading to regioselective alkylation at N-9. researchgate.netnih.gov

While direct crystallographic data on this compound is not widely published, studies on analogous N-substituted purine nucleosides reveal considerable conformational flexibility. tmu.edu.tw The ribose moiety in N1-substituted nucleosides can adopt various puckers, and the glycosyl torsion angle can be either syn or anti. tmu.edu.tw This suggests that the acetate side chain at N-9 of the target compound could also adopt multiple conformations, potentially allowing it to adapt to the topology of different binding sites. The orientation of the N-9 substituent can also influence the planarity between the purine core and substituents at other positions, which may affect kinase inhibitory activity. acs.org

Contribution of Halogen Atoms at C-2 and C-6 Positions to Biological Activity

The chlorine atoms at the C-2 and C-6 positions of this compound are not merely passive components; they are key functional groups that define the compound's reactivity and biological potential. Halogens, particularly chlorine, are common in kinase inhibitors and other therapeutic agents due to their ability to form halogen bonds and act as reactive handles for further chemical modification. semanticscholar.orgnih.gov

The purine ring system features an electron-deficient six-membered pyrimidine (B1678525) ring and an electron-rich five-membered imidazole (B134444) ring. thieme.com The presence of electronegative chlorine atoms at C-2 and C-6 further increases the electrophilicity of these positions. This makes them susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

The order of reactivity for nucleophilic substitution on the purine anion is C-6 > C-2 > C-8. thieme.com This high reactivity at C-6, followed by C-2, makes 2,6-dichloropurine (B15474) derivatives like this compound exceptionally versatile synthetic intermediates. nih.govresearchgate.net A wide range of nucleophiles, including amines, thiols, and alcohols, can be introduced at these positions to generate diverse libraries of purine analogues. semanticscholar.orgnih.gov This reactivity is fundamental to the rational design of new compounds where the chlorine atoms are sequentially replaced to build molecular complexity and tune biological activity. semanticscholar.orgnih.gov

The electrophilic character of the halogen itself can also contribute to binding affinity through halogen bonding, a noncovalent interaction between the electrophilic region of a halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in a protein. acs.org

The predictable reactivity of the C-2 and C-6 positions allows for the rational design of purine derivatives with improved potency and selectivity. semanticscholar.orgnih.gov SAR studies systematically explore the effect of replacing the chlorine atoms with various other functional groups.

For example, in the development of CDK2 inhibitors, a series of 2-aminopurine (B61359) derivatives were designed based on a 2,6-dichloropurine scaffold. nih.gov It was found that introducing polar substitutions at the C-6 position was beneficial for CDK2 inhibition, leading to the discovery of potent inhibitors. nih.gov

Table 2: Activity of C-6 Substituted 2-Aminopurine Analogues as CDK2 Inhibitors

| Compound | C-6 Substituent | CDK2 IC₅₀ (µM) |

|---|---|---|

| R-Roscovitine | (R)-(1-Ethyl-2-hydroxyethyl)amino | 0.073 |

| 11l | (4-(4-methylpiperazin-1-yl)phenyl)amino | 0.019 |

Data from a study on rationally designed 2-aminopurine derivatives, showing improved potency with specific C-6 substitutions compared to a known inhibitor. nih.gov

Similarly, in the design of STAT3 inhibitors, various 2,6-disubstituted purine derivatives were synthesized. nih.gov The SAR indicated that specific arylpiperazine moieties at one position and other amines at the other were crucial for achieving high antiproliferative activity. semanticscholar.orgnih.gov A 3D-QSAR analysis revealed that for cytotoxicity, an arylpiperazinyl system at C-6 is beneficial, whereas bulky substituents at the C-2 position are unfavorable. semanticscholar.org

Exploration of Diverse Purine Analogues for Structure-Activity Landscape Mapping

To fully map the structure-activity landscape, researchers synthesize and evaluate a wide range of purine analogues, modifying all accessible positions (C-2, C-6, C-8, and N-9). thieme.comnih.gov This comprehensive approach helps to identify key structural requirements for a desired biological effect and to develop highly potent and selective molecules. nih.gov

Starting from versatile scaffolds like 2,6-dichloropurines, diverse libraries can be created. semanticscholar.orgnih.govnih.gov For instance, Suzuki coupling reactions can be used to introduce aryl groups at C-6, followed by nucleophilic substitution at C-2 with various amines. semanticscholar.org This modular approach allows for the systematic exploration of chemical space around the purine core.

Studies have explored:

6-modified purine ribosides to activate the human Stimulator of Interferon Genes (hSTING). nih.gov

6,9-disubstituted purines as dual Src/Abl kinase inhibitors, where replacing a methylamino group at C-6 with a cyclopropylamine (B47189) group improved pharmacokinetic properties. acs.org

6-thioether-linked purine derivatives as selective positive inotropes, demonstrating that thioether linkages were superior to oxygen or nitrogen isosteres at this position. researchgate.netresearchgate.net

By integrating the findings from these diverse studies, a clearer picture of the purine SAR emerges. The C-2 position often accommodates smaller substituents, the C-6 position can tolerate larger and more complex groups that can form key interactions in protein binding pockets, and the N-9 position provides a handle to modulate physicochemical properties and probe regions outside the primary binding site. semanticscholar.orgacs.org This systematic exploration is essential for advancing purine-based compounds from initial hits to clinical candidates.

Mechanistic Investigations of Biological Activities Mediated by Methyl 2 2,6 Dichloro 9h Purin 9 Yl Acetate and Its Analogues

Cellular Pathway Interrogation

The induction of apoptosis, or programmed cell death, is a critical mechanism through which chemotherapeutic agents eliminate cancerous cells. Investigations into 2,6,9-trisubstituted purine (B94841) derivatives have revealed their potential as apoptosis-inducing agents in various cancer cell lines. nih.gov While direct studies on Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate are specific, research on its close analogue, ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, has demonstrated potent pro-apoptotic activity. This ethyl analogue was identified as a potent cytotoxic agent that induces apoptosis, particularly noted for its selective activity against the A-375 melanoma cell line. nih.gov

The broader class of 2,6,9-trisubstituted purines, to which this compound belongs, has been analyzed for its ability to trigger apoptosis as a primary mechanism of action. nih.gov For instance, related compounds have been shown to induce apoptosis in various cancer cells, a process often linked to the inhibition of key cellular proliferation pathways. mdpi.com The molecular pattern of these purine analogues, particularly the substitutions at the C2, C6, and N9 positions, is crucial for their biological activity, including the ability to engage cellular machinery to initiate programmed cell death. nih.govsemanticscholar.org

The purine scaffold is a foundational structure for developing inhibitors of key enzymes that regulate cellular processes, including the cell cycle. semanticscholar.org Dysregulation of the cell cycle is a hallmark of cancer, making its components attractive targets for therapeutic intervention. nih.gov Analogues of this compound, specifically 2,6,9-trisubstituted purines, have been identified as potent inhibitors of cyclin-dependent kinases (CDKs). semanticscholar.orgmdpi.com

CDKs are a family of protein kinases that play an essential role in controlling the progression of the cell cycle. nih.gov By inhibiting specific CDKs, such as CDK2 or CDK12, these purine analogues can halt the cell cycle at various checkpoints, preventing cell division and proliferation. semanticscholar.orgmdpi.com For example, novel 2,6,9-trisubstituted purines have been designed as potent CDK12 inhibitors. mdpi.com Inhibition of such kinases disrupts the normal sequence of the cell cycle, potentially leading to G1, S-phase, or G2/M arrest, which can subsequently trigger apoptosis. The specific phase of arrest often depends on the particular CDK being inhibited and the cellular context. This interference with fundamental cell cycle machinery is a key aspect of the anticancer mechanism of this class of compounds. semanticscholar.orgnih.gov

The antiproliferative activity of this compound and its analogues has been evaluated across a range of human cancer cell lines, demonstrating significant cytotoxic potential. nih.govnih.gov The ethyl analogue, ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, has shown noteworthy potency as a cytotoxic agent against several solid tumor cell lines, with IC₅₀ values in the single-digit micromolar range. nih.gov

The cytotoxic activity of the broader family of 2,6,9-trisubstituted purines can be heterogeneous, varying with the specific substitutions on the purine core and the cancer cell line being tested. nih.govsemanticscholar.org For example, in one study, HL-60 (human promyelocytic leukemia) cells appeared more resistant to a series of analogues, whereas cell lines such as H1975 (non-small cell lung cancer), HCT116 (colon cancer), and HeLa (cervical cancer) showed variable sensitivity. nih.gov Another study highlighted the potent, equipotent antiproliferative activity of novel purine analogues against both trastuzumab-sensitive (SK-Br3) and trastuzumab-resistant (HCC1954) HER2+ breast cancer cell lines, with GI₅₀ values below 50 nM. mdpi.com This demonstrates the potential of these compounds to overcome certain types of drug resistance. mdpi.com

Below are tables summarizing the reported antiproliferative activities of an analogue and other related purine derivatives.

Table 1: Antiproliferative Activity of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate Data extracted from a study on purine derivatives against human solid tumor cell lines. nih.gov

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 5.8 |

| HCT-116 | Colon Cancer | 6.5 |

| A-375 | Melanoma | 3.9 |

| G-361 | Melanoma | 4.2 |

Table 2: Antiproliferative Activity of a Novel 2,6,9-Trisubstituted Purine Analogue (30e) Data from a study on CDK12 inhibitors in HER2+ breast cancer cells. mdpi.com

| Cell Line | Cancer Type | GI₅₀ (nM) |

| SK-Br3 | HER2+ Breast Cancer (Trastuzumab-sensitive) | 48 |

| HCC1954 | HER2+ Breast Cancer (Trastuzumab-resistant) | 39 |

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds.

For purine (B94841) derivatives, both 2D and 3D-QSAR studies have been successfully applied to understand the structural requirements for their biological activities, such as anticancer properties. mdpi.comnih.gov

2D-QSAR models establish a relationship between biological activity and various molecular descriptors that can be calculated from the 2D representation of the molecule. These descriptors can include physicochemical properties like hydrophobicity, electronic properties, and topological indices. For a series of substituted purine analogues, 2D-QSAR models have been developed to predict their inhibitory activity against specific enzymes like c-Src tyrosine kinase. tandfonline.comresearchgate.net

3D-QSAR , such as Comparative Molecular Field Analysis (CoMFA), goes a step further by considering the three-dimensional properties of the molecules. In a CoMFA study, a set of structurally related compounds are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. This approach provides a 3D map that indicates regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For instance, in a study of 2,6,9-trisubstituted purine derivatives, 3D-QSAR models revealed that steric properties had a more significant contribution (70%) to the cytotoxic activity than electronic properties (30%). mdpi.comnih.gov This analysis highlighted that an arylpiperazinyl system at the C6 position of the purine ring is beneficial for cytotoxicity, whereas bulky substituents at the C2 position are unfavorable. mdpi.comnih.govsemanticscholar.org

A typical workflow for a 3D-QSAR study on purine derivatives would involve:

Selection of a training set of compounds with known biological activities.

Molecular modeling to generate the 3D structure of each compound.

Structural alignment of the compounds based on a common scaffold.

Calculation of steric and electrostatic fields around the aligned molecules.

Partial Least Squares (PLS) analysis to correlate the field values with biological activities and generate a predictive model.

Model validation using techniques like cross-validation and an external test set of compounds.

Table 1: Example of Statistical Parameters for a 3D-QSAR (CoMFA) Model for Purine Derivatives

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.755 | Indicates the internal predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.832 | Represents the goodness of fit of the model to the training set data. |

| pred_r² (External validation r²) | 0.798 | Measures the predictive power of the model for an external test set. |

| Steric Contribution | 70% | The percentage contribution of steric fields to the model. |

| Electrostatic Contribution | 30% | The percentage contribution of electrostatic fields to the model. |

In QSAR studies, molecular descriptors are numerical values that encode different aspects of a molecule's structure. The correlation of these descriptors with biological outcomes, such as inhibitory concentrations (IC50), is the cornerstone of the analysis.

For purine derivatives, a variety of descriptors have been found to be important for their biological activity. For example, in a 2D-QSAR study on c-Src tyrosine kinase inhibitors, descriptors like the SsCH3E-index (related to the electronic influence of methyl groups), H-Donor Count, and T_2_Cl_3 (a topological descriptor) were found to be significantly correlated with the inhibitory activity. tandfonline.comresearchgate.net A negative correlation was observed with the SsOHcount, suggesting that the presence of hydroxyl groups might be detrimental to the activity against this specific target. tandfonline.com

The mathematical models derived from these correlations can take the form of a linear equation, such as: pIC50 = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where pIC50 is the negative logarithm of the IC50 value, β₀ is a constant, and β₁, β₂, ..., βₙ are the coefficients for each molecular descriptor. These models provide valuable insights for designing new purine derivatives with enhanced biological activity prior to their synthesis. tandfonline.com

Molecular Docking Simulations and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial for understanding the interactions between purine derivatives and their biological targets at an atomic level.

For 2,6-disubstituted and 2,6,9-trisubstituted purine derivatives, molecular docking has been instrumental in elucidating their binding modes within the active sites of various kinases, which are common targets for this class of compounds. nih.govtandfonline.comnih.gov For instance, docking studies on novel 2,6-disubstituted purine derivatives as potential inhibitors of the STAT3 protein revealed that these compounds could bind to the SH2 domain of STAT3. nih.gov

The docking process typically involves:

Preparation of the receptor structure , often obtained from crystallographic data (e.g., from the Protein Data Bank).

Generation of the 3D conformation of the ligand .

Sampling of different orientations and conformations of the ligand within the receptor's binding site using a scoring function to evaluate the binding affinity.

The results of molecular docking simulations can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is invaluable for structure-based drug design, allowing medicinal chemists to rationally design modifications to the ligand to improve its binding affinity and selectivity.

Table 2: Example of Predicted Binding Interactions of a Purine Derivative with a Kinase Target from Molecular Docking

| Amino Acid Residue | Type of Interaction | Distance (Å) |

|---|---|---|

| Lys89 | Hydrogen Bond | 2.1 |

| Ile20 | Hydrophobic | 3.5 |

| Leu84 | Hydrophobic | 3.8 |

| Asp87 | Hydrogen Bond | 2.5 |

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are essential for assessing the stability of the predicted binding poses from docking and for understanding the conformational changes that may occur upon ligand binding. nih.govtandfonline.com

For purine analogs, MD simulations have been used to compare the stability of the binding of newly designed compounds with that of known reference drugs. nih.gov By analyzing the trajectory of the simulation, researchers can calculate various parameters, such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, to assess the stability of the complex. nih.gov A stable complex will typically show a low and converging RMSD value over the simulation time.

MD simulations can also reveal the role of solvent molecules in the binding process and provide a more accurate estimation of the binding free energy. These simulations offer a deeper understanding of the dynamic nature of ligand-target interactions, which is crucial for the development of effective drugs. For example, simulations can show how the flexibility of certain protein loops can influence ligand binding and how the ligand adapts its conformation within the binding pocket. nih.gov

Preclinical in Vitro Efficacy and Selectivity Studies

Cellular Cytotoxicity and Selectivity Assessments in Various Cell Lines

The cytotoxic potential of N9-substituted 2,6-dichloropurine (B15474) derivatives has been evaluated across several human solid tumor cell lines. A structurally similar analog, ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, has demonstrated potent cytotoxic activity. nih.gov In vitro studies showed that this ethyl ester analog is a powerful cytotoxic agent against a panel of human cancer cell lines, exhibiting IC₅₀ values in the low single-digit micromolar range. nih.gov

The evaluation of this compound against breast (MCF-7), colon (HCT-116), and melanoma (A-375 and G-361) cancer cell lines revealed significant anti-proliferative effects. nih.gov Notably, some N9-substituted 2,6-dichloropurine derivatives have shown growth inhibition (GI₅₀) values between 1–5 µM in various human tumor cell lines. nih.gov The activity of the ethyl acetate (B1210297) derivative is detailed in the table below. nih.gov

Table 1: In Vitro Cytotoxicity (IC₅₀) of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 2.6 |

| HCT-116 | Colorectal Carcinoma | 4.1 |

| A-375 | Malignant Melanoma | 1.9 |

Further investigations into the compound's selectivity have highlighted a particular efficacy against the A-375 melanoma cell line, where it appears to induce apoptosis. nih.gov This selective action against cancerous cells is a critical attribute for potential therapeutic agents. While comprehensive studies against a wide range of non-transformed cell lines are not extensively documented for this specific methyl ester, related purine (B94841) analogs have been noted for their low toxicity toward normal mammalian cells, such as VERO cells, suggesting a potential therapeutic window.

Antimicrobial Spectrum Analysis in In Vitro Models

The broad 2,6-disubstituted purine class of compounds has been investigated for a range of antimicrobial activities. While direct data for Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate is limited, studies on structurally related analogs provide significant insights into its potential antimicrobial spectrum.

Antiviral Activity: Derivatives of 2,6-diaminopurine (B158960), which are synthesized from the 2,6-dichloropurine precursor, have shown potent broad-spectrum antiviral capabilities. nih.govnih.gov One such derivative demonstrated significant inhibitory activity against a panel of viruses, including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Influenza A virus, with IC₅₀ values in the low micromolar range (0.5–5.3 µM). nih.govnih.gov The same compound also effectively inhibited SARS-CoV-2 replication in vitro, particularly in Calu-3 lung cancer cells (IC₅₀ = 0.5 µM), which are considered a relevant model for respiratory infection. nih.govnih.gov The mechanism for some purine analogs is thought to involve the inhibition of de novo purine synthesis, a pathway essential for viral replication within host cells. mdpi.com

Antitubercular Activity: Phenotypic screening of purine derivative libraries has identified compounds with potent activity against Mycobacterium tuberculosis (Mtb). nih.gov Although many purine analogs are explored for this activity, specific data for this compound is not available. However, the general class of 2,6-disubstituted purines is considered a promising scaffold for the development of new antitubercular agents. nih.govnih.gov

Antibacterial Activity: Studies on related purine compounds have shown them to be largely inactive against common bacterial strains like Staphylococcus aureus and Escherichia coli. This suggests that the antimicrobial activity of this class may be more specifically targeted toward mycobacteria and certain viruses rather than a broad range of bacteria.

Biochemical Enzyme Inhibition Assays

Purine analogs are well-recognized as inhibitors of various enzymes, particularly protein kinases, due to their structural similarity to the endogenous ligand ATP. nih.gov The 2,6-dichloropurine scaffold serves as a precursor for a multitude of compounds that have been evaluated for their enzyme inhibitory effects.

Kinase inhibition is a prominent mechanism for the anti-proliferative and antiviral effects of many purine derivatives. nih.govsigmaaldrich.com While potent nanomolar kinase inhibitors have been identified among 2,6-diaminopurine derivatives, some compounds exhibit more moderate, micromolar-level inhibition. nih.gov For instance, a broad-spectrum antiviral derivative was found to reduce the activity of the host kinases Src, Abl, and PI3Kα by approximately 50% at a concentration of 5 µM. nih.gov The inhibition of such host kinases, which can be co-opted by viruses for their replication, represents a key therapeutic strategy.

Furthermore, the cytotoxic effects of some purine analogs are attributed to the disruption of nucleotide metabolism. mdpi.com These compounds can act as inhibitors of crucial enzymes within the de novo purine synthesis pathway. Inhibition of this pathway depletes the necessary purine nucleotides required for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis. semanticscholar.org This mechanism is a plausible explanation for the potent cytotoxicity observed in cancer cell lines. nih.gov

Future Directions and Identified Research Gaps

Exploration of Novel Chemical Space within Purine (B94841) Derivatives

The purine scaffold is a cornerstone in the development of biologically active compounds, largely due to its prevalence in natural products and its ability to interact with a multitude of biological targets. rsc.orgnih.gov Future research will undoubtedly focus on expanding the chemical space around the purine core to discover novel therapeutic agents. This involves the synthesis of new derivatives with diverse substitution patterns to probe structure-activity relationships (SAR) more deeply. The development of innovative synthetic methodologies will be crucial in accessing previously unexplored regions of this chemical space. researchgate.net

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

Many purine analogs exert their biological effects by interacting with multiple cellular targets. taylorandfrancis.comnih.gov A significant research gap exists in fully understanding the complex molecular mechanisms underlying the activity of these compounds. Future studies should employ a combination of biochemical, biophysical, and computational approaches to identify specific molecular targets and elucidate the downstream signaling pathways affected by these molecules. nih.govosti.gov This deeper understanding is essential for the rational design of more potent and selective therapeutic agents with minimized off-target effects.

Integration of High-Throughput Screening and In Silico Discovery Efforts

The discovery of novel purine-based drug candidates can be significantly accelerated through the integration of high-throughput screening (HTS) and in silico methods. nih.govyu.edu HTS allows for the rapid testing of large compound libraries against specific biological targets, while computational approaches, such as virtual screening and molecular modeling, can predict the binding affinity and potential activity of new derivatives. nih.govyoutube.com A synergistic approach, combining the strengths of both experimental and computational techniques, will be instrumental in identifying promising lead compounds for further development. nih.gov

Q & A

Q. What are the key synthetic pathways for Methyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution reactions. For example, intermediates like (2R,3R,4R,5R)-2-(2,6-dichloro-9H-purin-9-yl)-5-(2-ethyl-2H-tetrazol-5-yl)tetrahydrofuran-3,4-diyl diacetate are reacted with amines under reflux in ethanol, followed by deprotection using methanolic ammonia . Yield optimization requires precise control of stoichiometry (e.g., 1.6 mmol amine per 1 mmol substrate) and reaction time. Purification via silica gel chromatography is critical to isolate the product from side reactions, such as incomplete substitution or acetyl group hydrolysis.

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

- NMR : H and C NMR confirm the purine core and ester group. For example, the singlet at δ ~8.09 ppm in H NMR corresponds to the purine C8 proton, while ester carbonyl signals appear at ~170 ppm in C NMR .

- Mass Spectrometry : ESI-TOF MS provides accurate molecular weight verification (e.g., [M+H] at m/z 506.9814) and detects impurities like residual acetylated intermediates .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming stereochemistry and intermolecular interactions .

Q. How can HPLC-MS/MS be applied to analyze impurities or degradation products of this compound?

Reverse-phase HPLC with a C18 column and gradient elution (methanol/water with 0.1% formic acid) separates impurities. MS/MS fragmentation patterns distinguish degradation products (e.g., hydrolyzed esters or dehalogenated species). Internal standards like deuterated analogs improve quantification accuracy .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for purine derivatives like this compound?

Discrepancies in cytotoxicity or receptor binding may arise from stereochemical variations or solvent effects. For example, the adenosine A1 receptor affinity of analogs depends on N6-substituent hydrophobicity. Validated assays (e.g., competitive binding with H-CCPA) and molecular docking studies (using software like AutoDock) clarify structure-activity relationships .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

DFT calculations predict metabolic hotspots (e.g., ester group hydrolysis). Introducing electron-withdrawing groups at the purine C2 position reduces susceptibility to hepatic esterases. MD simulations assess solubility and membrane permeability, prioritizing derivatives with logP < 3 for in vivo testing .

Q. What crystallographic challenges arise in resolving the structure of halogenated purine derivatives, and how are they mitigated?

Heavy atoms (Cl) cause absorption errors, leading to poor diffraction. Data collection at low temperature (100 K) and using synchrotron radiation improve resolution. SHELXD solves phases via dual-space methods, while SHELXL refines anisotropic displacement parameters for Cl atoms .

Q. How do reaction intermediates impact the scalability of this compound synthesis?

Unstable intermediates like sulfonate esters (e.g., compound 81) require strict anhydrous conditions to prevent hydrolysis. Process optimization includes replacing THF with acetonitrile for better solubility and using KCO as a mild base to minimize side reactions .

Methodological Considerations

Q. What protocols validate the purity of this compound for pharmacological studies?

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values.

- Chiral HPLC : Ensure enantiomeric purity (>99%) using a Chiralpak AD-H column.

- Residual Solvent Analysis : GC-MS detects traces of acetonitrile or ethanol (<10 ppm) .

Q. How are contradictory data in reaction yields resolved during scale-up?

Statistical design of experiments (DoE) identifies critical parameters (e.g., temperature, mixing rate). For example, a central composite design optimizes reflux time (4–8 h) and amine equivalents (1.2–2.0 mmol) to maximize yield while minimizing byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.